6'-Methyl-Thiamin Diphosphate 6'-Methyl-Thiamin Diphosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14479546
InChI: InChI=1S/C13H20N4O7P2S/c1-8-11(13(14)16-10(3)15-8)6-17-7-27-12(9(17)2)4-5-23-26(21,22)24-25(18,19)20/h7H,4-6H2,1-3H3,(H4-,14,15,16,18,19,20,21,22)
SMILES:
Molecular Formula: C13H20N4O7P2S
Molecular Weight: 438.34 g/mol

6'-Methyl-Thiamin Diphosphate

CAS No.:

Cat. No.: VC14479546

Molecular Formula: C13H20N4O7P2S

Molecular Weight: 438.34 g/mol

* For research use only. Not for human or veterinary use.

6'-Methyl-Thiamin Diphosphate -

Specification

Molecular Formula C13H20N4O7P2S
Molecular Weight 438.34 g/mol
IUPAC Name [2-[3-[(4-amino-2,6-dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C13H20N4O7P2S/c1-8-11(13(14)16-10(3)15-8)6-17-7-27-12(9(17)2)4-5-23-26(21,22)24-25(18,19)20/h7H,4-6H2,1-3H3,(H4-,14,15,16,18,19,20,21,22)
Standard InChI Key XTYXJYCWAJSHCY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)C)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-]

Introduction

Chemical Identification and Structural Features

Structural Characteristics

The molecule consists of two heterocyclic rings:

  • Pyrimidine Ring: A 4-amino-2,6-dimethylpyrimidine moiety.

  • Thiazole Ring: A 4-methylthiazolium group linked to the pyrimidine via a methylene bridge.
    The diphosphate group is esterified to the hydroxymethyl side chain of the thiazole ring . Key structural features include:

  • Methyl Substitution: A methyl group at the 6'-position of the pyrimidine ring, which distinguishes it from unmodified thiamine diphosphate.

  • Diphosphate Group: Enhances binding to enzyme active sites, analogous to native thiamine diphosphate .

Table 1: Key Structural Parameters

ParameterValueSource
P–O Bond Lengths1.594–1.604 Å
P–N Bond Lengths1.566–1.617 Å
Torsion Angles (C–C)-41.5° to -44.4°
LogP (Predicted)-6.7

Synthesis and Physicochemical Properties

Table 2: Predicted ADMET Properties

PropertyValueSource
AMES ToxicityNon-mutagenic (0.6061)
CarcinogenicityNon-carcinogenic (0.8993)
hERG InhibitionWeak inhibitor (0.8688)
BioavailabilityHigh (Rule of Five: Yes)

Biochemical and Pharmacological Profile

Mechanism of Action

As a thiamine analog, 6'-Methyl-Thiamin Diphosphate likely serves as a coenzyme for enzymes requiring thiamine diphosphate (ThDP), such as:

  • Transketolase: Involved in the pentose phosphate pathway.

  • Pyruvate Dehydrogenase: Critical for glycolysis and acetyl-CoA production .
    The methyl group may alter substrate specificity or binding affinity compared to native ThDP.

Pharmacodynamics

  • Enzyme Binding: The diphosphate moiety facilitates interaction with Mg²⁺ ions in enzyme active sites, stabilizing the thiamine-enzyme complex .

  • Kinetic Effects: Methylation at the 6'-position could modulate electron distribution, potentially affecting catalytic efficiency .

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